molecular formula C17H22N2O3S2 B2834631 N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1115933-45-3

N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2834631
CAS No.: 1115933-45-3
M. Wt: 366.49
InChI Key: VMDYTAZLQCVGTE-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide (CAS 1115933-45-3) is a synthetic thiophene-carboxamide derivative with a molecular formula of C17H22N2O3S2 and a molecular weight of 366.498 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel biomimetic anticancer agents. Thiophene-carboxamide derivatives are investigated as biomimetics of the natural product Combretastatin A-4 (CA-4), a potent anticancer compound known to bind to the tubulin-colchicine binding site, disrupting microtubule assembly and inhibiting cancer cell proliferation . The thiophene heterocycle is a critical pharmacophore, contributing to these interactions due to its high aromaticity and ability to fit within the tubulin-binding pocket, as demonstrated by molecular docking and dynamics studies on related compounds . Beyond its potential in oncology, thiophene-2-carboxamide scaffolds are recognized as valuable leads in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial and antioxidant properties, as shown in studies on structurally similar molecules . This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-13(2)9-11-18-17(20)16-15(10-12-23-16)19(3)24(21,22)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDYTAZLQCVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the sodium-coupled neutral amino acid transporter 2 (SNAT2, SLC38A2). This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C17H22N2O3S2
  • Molecular Weight : 366.49 g/mol
  • IUPAC Name : 3-[benzenesulfonyl(methyl)amino]-N-(3-methylbutyl)thiophene-2-carboxamide
  • InChI : InChI=1S/C17H22N2O3S2/c1-13(2)9-11-18-17(20)16-15(10-12-23-16)19(3)24(21,22)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,18,20)

Inhibition of SNAT2

Research indicates that this compound acts as a potential inhibitor of SNAT2. This transporter is crucial for amino acid homeostasis in various tissues and plays a role in cancer metabolism. By inhibiting SNAT2, this compound may disrupt amino acid transport necessary for tumor growth and proliferation.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HepG215.0
MCF-710.5

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer activity.

The mechanism by which this compound exerts its effects may involve:

  • Disruption of Amino Acid Transport : By inhibiting SNAT2, the compound could lead to reduced availability of essential amino acids for cancer cells.
  • Induction of Apoptosis : Some studies have shown that thiophene derivatives can trigger apoptotic pathways in cancer cells, although specific pathways for this compound require further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of thiophene derivatives in cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer metabolism, indicating its potential as a lead compound for drug development .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is C17H22N2O3S2C_{17}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of 366.49 g/mol. Its structure features a thiophene ring substituted with a carboxamide group, a methyl group, and a phenylsulfonyl moiety, which contribute to its biological activities and chemical reactivity .

Cancer Research

This compound has been investigated for its potential role in cancer therapy. It is hypothesized that by inhibiting SNAT2, the compound could disrupt the nutrient supply to cancer cells, thereby inhibiting their growth and proliferation. Preliminary studies indicate that high concentrations of this compound can significantly reduce the viability of various cancer cell lines .

Pharmacological Studies

The compound's ability to modulate amino acid transport makes it a valuable tool in pharmacological studies aimed at understanding metabolic pathways in diseases such as cancer and neurological disorders. Its inhibitory effects on SNAT2 may also provide insights into therapeutic strategies targeting amino acid transporters .

Drug Development

Due to its unique structure and mechanism of action, this compound is being explored as a lead compound for developing new drugs targeting metabolic pathways in cancer therapy. The synthesis of derivatives based on this compound could yield more potent inhibitors with improved pharmacokinetic properties .

Case Studies

StudyFocusFindings
Pendergrass et al. (2024) Screening Assay for Type III Secretion SystemDemonstrated that compounds similar to this compound can inhibit secretion systems in pathogenic bacteria, highlighting potential antimicrobial applications .
Pharmacological Evaluation (2024) Inhibition of Cancer Cell GrowthFound that high concentrations of the compound led to significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapeutics .
Mechanistic Study (2024) Role in Amino Acid TransportInvestigated the effects on amino acid transporters and their implications for cellular metabolism; results indicated significant alterations in amino acid levels upon treatment with the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Carboxamides

Compound Name Substituents Bioactivity Key Structural Feature Reference
N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide 3-methylbutyl, methyl(phenylsulfonyl) Potential enzyme inhibition Sulfonamide-enhanced solubility N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-nitro Genotoxic, antimicrobial Planar nitro-thiophene conjugation
N-(3-methylphenyl)-tetrahydrobenzothiophene-3-carboxamide 4-methoxyphenyl Antibacterial, antifungal Rigid tetrahydrobenzothiophene core

Table 2: Dihedral Angles in Thiophene Carboxamides

Compound Dihedral Angle (Thiophene-Phenyl) Conformation Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53°, 8.50° Two asymmetric conformers
N-(2-Nitrophenyl)furan-2-carboxamide 9.71° Single conformer

Q & A

Q. How can in vivo efficacy be evaluated while addressing pharmacokinetic limitations?

  • Methodological Answer : Administer the compound intravenously (1–5 mg/kg) in rodent models to bypass first-pass metabolism. Monitor plasma concentrations via LC-MS and tissue distribution using radiolabeled analogs. For oral bioavailability, employ nanoemulsions or lipid-based carriers .

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